molecular formula C9H17NO2 B12308498 rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine, cis

rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine, cis

Cat. No.: B12308498
M. Wt: 171.24 g/mol
InChI Key: OFCBQVNBBVUIDC-UHFFFAOYSA-N
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Description

rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine, cis: is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the dioxolane ring and the methyl group at specific positions in the piperidine ring gives this compound unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine, cis typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via a reaction with a diol and an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the dioxolane ring.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine, cis:

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds like this might interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)piperidine: Lacks the methyl group at the 6-position.

    6-Methylpiperidine: Lacks the dioxolane ring.

    2,6-Dimethylpiperidine: Lacks the dioxolane ring and has an additional methyl group.

Uniqueness

The unique combination of the dioxolane ring and the methyl group at specific positions in the piperidine ring makes rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine, cis distinct from other similar compounds. This structural uniqueness can lead to different chemical reactivity and biological activity.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-methylpiperidine

InChI

InChI=1S/C9H17NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h7-10H,2-6H2,1H3

InChI Key

OFCBQVNBBVUIDC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2OCCO2

Origin of Product

United States

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